REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]([C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1)([OH:10])=[O:9].C([O-])([O-])=O.[Na+].[Na+]>CC#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:14]1[CH:15]=[CH:16][C:11]([C:8]([OH:10])=[O:9])=[CH:12][CH:13]=1 |f:2.3.4,^1:32,34,53,72|
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Name
|
|
Quantity
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1.26 g
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Type
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reactant
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Smiles
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BrC1=NC=CC=C1
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Name
|
|
Quantity
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1.32 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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CC#N
|
Name
|
|
Quantity
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0.48 g
|
Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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|
Quantity
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40 mL
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After this time, the mixture was filtered hot
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated to half-volume under reduced pressure
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Type
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WASH
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Details
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The remaining liquid was washed with CH2Cl2 (2×20 mL)
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Type
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FILTRATION
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Details
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The resulting precipitate was collected by filtration
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Type
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WASH
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Details
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washed with H2O
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Type
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CUSTOM
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Details
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to air-dry
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Name
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|
Type
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product
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Smiles
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N1=C(C=CC=C1)C1=CC=C(C(=O)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |